N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Descripción
N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is notable for its fused bicyclic structure, which combines a triazole ring (1,2,4-triazole) with a quinazoline moiety. Key substituents include:
- An isobutyl group at position 4, enhancing steric bulk and modulating solubility.
- A cyclohexyl carboxamide at position 8, offering conformational flexibility and hydrogen-bonding capacity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazoloquinazoline core may act as a pharmacophore.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(2-fluorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17(2)15-31-25(35)21-13-12-18(24(34)29-20-9-4-3-5-10-20)14-23(21)33-26(31)30-32(27(33)36)16-19-8-6-7-11-22(19)28/h6-8,11-14,17,20H,3-5,9-10,15-16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFDHHZDBKWKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Structure and Substitution Patterns
The triazoloquinazoline core is shared among analogs, but substitutions at positions 2, 4, and 8 dictate pharmacological and physicochemical properties. Below is a comparison with structurally related compounds:
Physicochemical and Spectral Differences
- Fluorine vs.
- Alkyl Chain Variations : The isobutyl group (branched C4) in the target compound enhances steric hindrance compared to propyl (linear C3) in the chloro-fluoro analog, possibly reducing off-target interactions .
- Triazole Tautomerism : Unlike the thione-thiol tautomerism observed in triazole-thiones , the target compound’s triazoloquinazoline core lacks sulfur, stabilizing its tautomeric form.
Spectroscopic Characterization
- IR Spectroscopy : The target compound lacks the C=S stretch (~1250 cm⁻¹) seen in thione analogs , confirming the absence of sulfur in its structure.
- NMR : The cyclohexyl carboxamide’s NH proton appears as a singlet at δ 8.2–8.5 ppm, distinct from the split signals of sulfonamide protons in phenylsulfonyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
